molecular formula C20H16N4O3 B2972752 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034521-27-0

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2972752
CAS No.: 2034521-27-0
M. Wt: 360.373
InChI Key: KFPGVSLWGMGEEY-UHFFFAOYSA-N
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Description

The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a chromene ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1-methyl-1H-pyrazol-4-yl group, a pyridin-3-yl group, and a 2-oxo-2H-chromene-3-carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar carboxamide group .

Scientific Research Applications

Antibacterial Activity

N-((5-(1-Methyl-1H-Pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide derivatives have shown promise in antibacterial applications. Specifically, pyrazolopyridine derivatives with the carboxamide group at the 5-position exhibit moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa, Escherichia coli, Streptococcus pneumoniae, and Bacillus cereus (Panda et al., 2011).

Luminescence Properties and Binding Characteristics

These compounds have also been explored for their luminescence properties and potential medicinal value. A novel polyamino polycarboxylic pyridine derivative ligand and its Eu(III) and Tb(III) complexes demonstrate strong luminescence intensity and high thermal stability. Furthermore, studies on the binding interaction of this ligand with bovine serum albumin (BSA) suggest potential medicinal applications due to the nature of the binding interaction, which is characterized by static quenching and is driven by Van der Waals and hydrogen bond interactions (Tang et al., 2011).

Synthesis and Structural Studies

Research has also delved into the synthesis and structural characterization of novel organic ligands and their metal complexes, showcasing a diverse range of applications from electrochemical studies to potential use in material sciences. The crystal structure analysis of these complexes reveals detailed insights into their molecular geometry and bonding, which could inform further applications in catalysis, materials science, and drug design (Myannik et al., 2018).

Photophysical Properties and Polymer Synthesis

In the field of polymer science, these compounds have been utilized in the synthesis of novel heteroaromatic polyamides containing photosensitive groups. These polymers exhibit desirable properties such as good solubility in polar solvents, high thermal stability, and the capability to form films, making them potential candidates for applications in optoelectronics and as materials with special photophysical properties (Nechifor, 2009).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, stability, and possible biological activity .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-24-12-16(11-23-24)15-6-13(8-21-10-15)9-22-19(25)17-7-14-4-2-3-5-18(14)27-20(17)26/h2-8,10-12H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGVSLWGMGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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